molecular formula C12H12ClN3O5S B12699663 2-((4-Aminophenyl)amino)-5-nitrobenzenesulphonic acid hydrochloride CAS No. 94232-01-6

2-((4-Aminophenyl)amino)-5-nitrobenzenesulphonic acid hydrochloride

Cat. No.: B12699663
CAS No.: 94232-01-6
M. Wt: 345.76 g/mol
InChI Key: ODQRSGUUAKFPFM-UHFFFAOYSA-N
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Description

2-((4-Aminophenyl)amino)-5-nitrobenzenesulphonic acid hydrochloride is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a nitro group, and a benzenesulphonic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Aminophenyl)amino)-5-nitrobenzenesulphonic acid hydrochloride typically involves multiple steps. One common method includes the nitration of 2-aminobenzenesulphonic acid, followed by the reduction of the nitro group to an amino group. The final step involves the diazotization of the amino group and subsequent coupling with 4-aminophenylamine under acidic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((4-Aminophenyl)amino)-5-nitrobenzenesulphonic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitroso derivatives, while reduction of the nitro group can produce diamino derivatives .

Scientific Research Applications

2-((4-Aminophenyl)amino)-5-nitrobenzenesulphonic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-Aminophenyl)amino)-5-nitrobenzenesulphonic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the functional groups present. The nitro and amino groups play a crucial role in its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Aminophenyl)amino)-5-nitrobenzenesulphonic acid hydrochloride is unique due to the presence of both amino and nitro groups, along with the sulfonic acid moiety. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

94232-01-6

Molecular Formula

C12H12ClN3O5S

Molecular Weight

345.76 g/mol

IUPAC Name

2-(4-aminoanilino)-5-nitrobenzenesulfonic acid;hydrochloride

InChI

InChI=1S/C12H11N3O5S.ClH/c13-8-1-3-9(4-2-8)14-11-6-5-10(15(16)17)7-12(11)21(18,19)20;/h1-7,14H,13H2,(H,18,19,20);1H

InChI Key

ODQRSGUUAKFPFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O.Cl

Origin of Product

United States

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